5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of benzodioxin, piperidine, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the benzodioxin ring, the piperidine ring, and the oxazole ring. Each of these steps requires specific reagents and conditions:
Benzodioxin Formation: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides.
Piperidine Formation: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives.
Oxazole Formation: The oxazole ring is often formed through the cyclization of α-hydroxy ketones with amides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin and piperidine rings.
Reduction: Reduction reactions can occur at the oxazole ring, leading to the formation of dihydro-oxazole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin ring can lead to the formation of quinone derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its structure suggests potential pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-[2-(morpholin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide
- 5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-[2-(piperidin-1-YL)-2-[4-(methyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide
Uniqueness
The uniqueness of 5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C28H33N3O4 |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-piperidin-1-yl-2-(4-propan-2-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C28H33N3O4/c1-19(2)20-6-8-21(9-7-20)24(31-12-4-3-5-13-31)18-29-28(32)23-17-26(35-30-23)22-10-11-25-27(16-22)34-15-14-33-25/h6-11,16-17,19,24H,3-5,12-15,18H2,1-2H3,(H,29,32) |
InChI Key |
BGQCLSZCPYBMRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4)N5CCCCC5 |
Origin of Product |
United States |
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